2-(3-Chloro-2-methoxyphenyl)acetaldehyde

MAO-B inhibition neurological disorders Parkinson's disease

This substituted phenylacetaldehyde delivers an 83 nM IC50 against MAO-B—17-fold more potent than unsubstituted phenylacetaldehyde. With a 3-chloro-2-methoxyphenyl core, it offers isoform selectivity for MAO-A/MAO-B and ALDH3A1/RALDH2, ensuring assay consistency. Essential for Parkinson's and retinoic acid pathway research where standard phenylacetaldehydes fail. Sourced for high-purity R&D; verify compliance for your jurisdiction.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
Cat. No. B12071067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-2-methoxyphenyl)acetaldehyde
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Cl)CC=O
InChIInChI=1S/C9H9ClO2/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4,6H,5H2,1H3
InChIKeyPOMVOHOJDUSJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection Guide for 2-(3-Chloro-2-methoxyphenyl)acetaldehyde: Core Identity and Distinguishing Features


2-(3-Chloro-2-methoxyphenyl)acetaldehyde is a substituted phenylacetaldehyde derivative containing a 3-chloro-2-methoxyphenyl core linked to an acetaldehyde functional group [1]. This aromatic aldehyde exhibits unique reactivity due to the ortho-chloro and meta-methoxy substitution pattern, which modulates electrophilicity and steric profile compared to unsubstituted or mono-substituted phenylacetaldehydes [2]. The compound has demonstrated pronounced activity as a monoamine oxidase B (MAO-B) inhibitor and aldehyde dehydrogenase inhibitor, indicating potential utility in neurological and metabolic disease research [1]. Its molecular structure confers distinct physicochemical properties that influence its application in medicinal chemistry and chemical biology studies.

Why 2-(3-Chloro-2-methoxyphenyl)acetaldehyde Cannot Be Replaced by Generic Phenylacetaldehyde Analogs in Critical Research Workflows


Substitution of 2-(3-Chloro-2-methoxyphenyl)acetaldehyde with unsubstituted phenylacetaldehyde or other mono-substituted analogs introduces significant variability in target engagement, selectivity, and downstream assay outcomes. The ortho-chloro substituent in this compound directly influences binding to monoamine oxidase B (MAO-B), as evidenced by an IC50 of 83 nM, which is approximately 17-fold more potent than unsubstituted phenylacetaldehyde (IC50 = 1400 nM) in the same assay system [1]. Furthermore, the presence of the 3-chloro-2-methoxyphenyl group enables differential inhibition of aldehyde dehydrogenase isoforms (ALDH3A1 IC50 = 2100 nM; RALDH2 EC50 = 44 nM) [2][3]. These substitution-dependent activity differences underscore that generic replacement with structurally simpler phenylacetaldehydes will not preserve biological or chemical fidelity, making this specific compound essential for studies requiring the defined pharmacophore.

Quantitative Differentiation Evidence for 2-(3-Chloro-2-methoxyphenyl)acetaldehyde Relative to Structural Analogs


Enhanced MAO-B Inhibition Potency of 2-(3-Chloro-2-methoxyphenyl)acetaldehyde Compared to Unsubstituted Phenylacetaldehyde

2-(3-Chloro-2-methoxyphenyl)acetaldehyde exhibits 16.9-fold greater inhibition of human recombinant monoamine oxidase B (MAO-B) compared to unsubstituted phenylacetaldehyde. The target compound achieves an IC50 of 83 nM, while phenylacetaldehyde shows an IC50 of 1400 nM in a comparable recombinant enzyme assay [1][2]. This potency increase is attributable to the electron-withdrawing chloro and electron-donating methoxy substituents that enhance binding interactions within the MAO-B active site.

MAO-B inhibition neurological disorders Parkinson's disease

Differential MAO-A vs. MAO-B Selectivity Profile of 2-(3-Chloro-2-methoxyphenyl)acetaldehyde

The compound demonstrates preferential inhibition of MAO-A (IC50 = 30 nM) over MAO-B (IC50 = 83 nM), yielding a 2.8-fold selectivity for MAO-A under comparable recombinant assay conditions [1]. This selectivity profile contrasts with many phenylacetaldehyde derivatives that show either non-selective or MAO-B-preferring inhibition, making this compound a useful tool for probing isoform-specific biology.

MAO isoform selectivity antidepressant research neuropsychiatric disorders

Moderate Inhibition of Aldehyde Dehydrogenase 3A1 (ALDH3A1) by 2-(3-Chloro-2-methoxyphenyl)acetaldehyde

The compound inhibits human ALDH3A1 with an IC50 of 2100 nM (2.1 μM), providing a defined benchmark for studies requiring modulation of this enzyme [1]. While no direct comparator data for phenylacetaldehyde analogs in this assay are available, this quantitative value establishes a baseline for selecting this compound over untested alternatives when ALDH3A1 inhibition is a desired or undesired off-target effect.

ALDH3A1 inhibition cancer metabolism corneal crystallin

Potent Inhibition of Retinal Dehydrogenase 2 (RALDH2/ALDH1A2) by 2-(3-Chloro-2-methoxyphenyl)acetaldehyde

The compound exhibits potent inhibition of RALDH2 (ALDH1A2) with an EC50 of 44 nM, as measured by reduction of all-trans-retinoic acid (ATRA) synthesis in a cellular assay [1]. This nanomolar potency indicates that the 3-chloro-2-methoxyphenyl substitution is highly favorable for engaging this aldehyde dehydrogenase isoform, distinguishing it from less substituted phenylacetaldehydes that would be expected to show weaker activity.

RALDH2 inhibition retinoic acid synthesis developmental biology

Optimal Research and Industrial Use Cases for 2-(3-Chloro-2-methoxyphenyl)acetaldehyde Based on Quantitative Differentiation


MAO-B Inhibitor Screening and Mechanistic Studies in Parkinson's Disease Research

The 83 nM IC50 against human recombinant MAO-B and 16.9-fold potency advantage over phenylacetaldehyde [1] make this compound a preferred positive control or tool compound for MAO-B inhibitor screening campaigns. Its defined potency allows for more sensitive assay windows and lower compound consumption compared to less potent analogs, directly benefiting high-throughput screening facilities and academic labs studying monoamine oxidase biology in Parkinson's disease models.

Selective MAO-A Pharmacological Probes for Neuropsychiatric Disorder Research

The 2.8-fold selectivity for MAO-A over MAO-B (IC50 30 nM vs 83 nM) [1] positions this compound as a useful chemical probe for dissecting isoform-specific functions in depression, anxiety, and other neuropsychiatric conditions. This selectivity profile reduces the need for multiple control compounds and simplifies interpretation of MAO-A-mediated effects in cellular and biochemical assays.

Retinoic Acid Signaling Pathway Modulation in Developmental Biology and Cancer Research

With an EC50 of 44 nM for inhibiting RALDH2 (ALDH1A2)-mediated ATRA synthesis [2], this compound serves as a potent tool for modulating retinoic acid levels in developmental biology studies and in cancer models where retinoid signaling plays a role. The nanomolar potency ensures effective target engagement at low concentrations, minimizing off-target effects and cytotoxicity.

Aldehyde Dehydrogenase Profiling in Metabolic and Corneal Disease Studies

The defined inhibitory activity against ALDH3A1 (IC50 2100 nM) [3] provides a valuable reference point for studies investigating aldehyde dehydrogenase isoform selectivity. Researchers can utilize this compound to assess ALDH3A1 engagement in metabolic pathways or as a comparator when screening for more selective inhibitors targeting other ALDH isoforms relevant to cancer metabolism or corneal diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chloro-2-methoxyphenyl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.